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Copper Pyrophosphate - 16570-28-8

Copper Pyrophosphate

Catalog Number: EVT-1516020
CAS Number: 16570-28-8
Molecular Formula: Cu2P2O7
Molecular Weight: 0
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Product Introduction

Description

Copper pyrophosphate is an inorganic compound formed by the reaction of copper ions with pyrophosphate ions. It exists in several hydrated forms, including copper pyrophosphate dihydrate (CuPPD). [] It plays a significant role in various scientific research fields, including electroplating, material science, and catalysis.

Future Directions
  • Exploration of Novel Electroplating Applications: Further research can focus on developing optimized copper pyrophosphate baths for specialized electroplating applications, such as the fabrication of micro-components and 3D microstructures using localized electrochemical deposition (LECD). []
  • Development of Advanced Materials: The incorporation of copper pyrophosphate into various materials can be further explored to enhance their properties. This includes optimizing its integration into MAO coatings for improved wear resistance and antibacterial properties, [] as well as developing novel NIR absorbing materials with tailored properties. []
  • Catalytic Activity Optimization: Further research can focus on enhancing the catalytic activity of copper pyrophosphate for various reactions, particularly water oxidation. Investigating the influence of different synthetic methods and morphology on catalytic performance could lead to more efficient and robust catalysts. []
  • Understanding Anharmonicity and Phase Transitions: Investigating the role of anharmonicity in the structural phase transition between the high-temperature β phase and the low-temperature α phase of copper pyrophosphate could provide insights into its thermal stability and potential applications in high-temperature environments. []
  • Theoretical Studies: First-principles calculations can be used to further investigate the electronic, magnetic, and structural properties of copper pyrophosphate, providing a deeper understanding of its fundamental characteristics and guiding the development of new applications. []

Relevance: Copper Sulfate serves as a comparative compound to Copper Pyrophosphate in the context of electroplating. While both compounds provide copper ions for deposition, Copper Pyrophosphate offers advantages due to its near-neutral pH, reducing the risk of substrate damage. []

Potassium Pyrophosphate

Compound Description: Potassium Pyrophosphate, also known as Tetrapotassium Pyrophosphate or TKPP, is an inorganic compound with the chemical formula K4P2O7. [] It acts as a complexing agent in copper pyrophosphate plating baths. [] This means it helps to dissolve the copper pyrophosphate and keep the copper ions in solution, preventing them from precipitating out.

Relevance: Potassium Pyrophosphate is a crucial component in Copper Pyrophosphate plating baths. It facilitates Copper Pyrophosphate dissolution, ensuring a stable electrolyte solution for effective copper deposition. []

Copper Cyanide

Compound Description: Copper Cyanide is a highly toxic inorganic compound with the formula CuCN. It was historically a widely used electrolyte for copper plating, particularly for the bottom layer deposition due to its excellent adhesion properties. [, , ]

Relevance: Copper Cyanide represents a technology that Copper Pyrophosphate aims to replace. While effective, the severe toxicity of Copper Cyanide necessitates safer alternatives, making the less toxic and environmentally friendlier Copper Pyrophosphate a desirable substitute in electroplating applications. [, , ]

Zinc Pyrophosphate

Compound Description: Zinc Pyrophosphate is an inorganic compound with the formula Zn2P2O7. In the context of electroplating, it serves as a metal complexing agent in specialized plating baths. [] Specifically, it is used in conjunction with Copper Pyrophosphate and Tin Pyrophosphate to create a plating solution for pipe threaded couplings. []

Relevance: Although not directly interacting with Copper Pyrophosphate, Zinc Pyrophosphate is used in conjunction with it in specific applications like plating solutions for pipe threaded couplings. [] This highlights the versatility of Copper Pyrophosphate in forming alloys with other metals for tailored material properties.

Tin Pyrophosphate

Compound Description: Tin Pyrophosphate is an inorganic compound. Similar to Zinc Pyrophosphate, it acts as a metal complexing agent in specific electroplating applications. [] This compound is used alongside Copper Pyrophosphate and Zinc Pyrophosphate in plating solutions designed for pipe threaded couplings. []

Relevance: Like Zinc Pyrophosphate, Tin Pyrophosphate showcases the ability of Copper Pyrophosphate to be incorporated into more complex plating solutions. The combination of these pyrophosphates allows for the creation of alloy coatings, expanding the utility of Copper Pyrophosphate beyond single-metal depositions. []

Copper Orthophosphate

Compound Description: Copper Orthophosphate, also known as Copper(II) Phosphate, is an inorganic compound with the chemical formula Cu3(PO4)2. [] It can form solid solutions with Copper Pyrophosphate, demonstrating a degree of structural similarity between the two copper phosphate species. []

Relevance: Copper Orthophosphate's ability to form solid solutions with Copper Pyrophosphate highlights their close structural relationship and shared chemical behavior in specific conditions. [] This finding suggests possible avenues for manipulating the properties of copper phosphate materials.

Overview

Copper pyrophosphate is an inorganic compound composed of copper ions and pyrophosphate ions, with the chemical formula Cu2P2O7\text{Cu}_2\text{P}_2\text{O}_7. It is characterized as a light blue solid that is practically insoluble in water but soluble in ammonia. This compound plays a significant role in various industrial applications, particularly in electroplating, where it is used to deposit copper onto various substrates.

Source

Copper pyrophosphate can be synthesized through several methods, including the reaction of copper(II) oxide with diammonium hydrogen phosphate or by employing copper(II) phosphate. Other synthesis routes involve the use of boron phosphate at elevated temperatures, such as 900 °C, or through double decomposition reactions involving copper sulfate and sodium pyrophosphate solutions .

Classification

Copper pyrophosphate belongs to the class of metal pyrophosphates, which are characterized by their metal ion and pyrophosphate ion structure. Its classification is primarily based on its ionic composition and its applications in electrochemical processes.

Synthesis Analysis

Methods

The synthesis of copper pyrophosphate can be achieved through various methods, including:

  1. Double Decomposition: This involves dissolving copper sulfate and anhydrous sodium pyrophosphate in water, followed by a metathesis reaction under controlled pH conditions (between 5 and 5.5). The resultant precipitate is filtered, rinsed, and dried to obtain copper pyrophosphate .
  2. High-Temperature Reactions: Copper pyrophosphate can also be synthesized by heating mixtures of copper(II) oxide with diammonium hydrogen phosphate or other phosphates at temperatures around 750 °C to 900 °C .

Technical Details

The synthesis process requires careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The presence of impurities can significantly affect the properties and performance of copper pyrophosphate in applications.

Molecular Structure Analysis

Structure

Copper pyrophosphate has a unique crystalline structure that contributes to its properties. The molecular structure consists of two copper ions coordinated with two pyrophosphate groups, leading to a stable configuration that facilitates its use in electroplating solutions.

Data

  • Molecular Formula: Cu2P2O7\text{Cu}_2\text{P}_2\text{O}_7
  • Molecular Weight: 301.04 g/mol
  • Exact Mass: 299.771121 g/mol
  • Topological Polar Surface Area: 136 Ų
  • Color: Blue
  • Form: Powder
Chemical Reactions Analysis

Reactions

Copper pyrophosphate participates in several chemical reactions, notably in electroplating baths where it acts as a source of copper ions. In these baths, it can react with alkali metal pyrophosphates to form stable complexes that facilitate the deposition of copper onto substrates .

Technical Details

The electroplating process involves immersing substrates in a solution containing dissolved copper salts and alkali metal pyrophosphates. An electric current is passed through the solution, causing copper ions to reduce and deposit onto the substrate surface . The solution's low alkalinity minimizes corrosion on light metals like aluminum and zinc.

Mechanism of Action

Process

The mechanism by which copper pyrophosphate functions in electroplating involves the electrochemical reduction of copper ions from the solution onto the cathode (the substrate being plated). The presence of alkali metal pyrophosphates helps stabilize the copper ions in solution, promoting uniform deposition.

Data

The typical molar ratio of alkali metal pyrophosphate to copper in these solutions ranges from 2.0:1 to 2.5:1, ensuring optimal conditions for effective plating . This balance helps achieve smooth and adherent deposits on various substrates.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Light blue solid
  • Solubility: Insoluble in water; soluble in ammonia
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 0
  • LogP: 0.87190
  • Solubility Product (Ksp): 1.4×10371.4\times 10^{-37}

Chemical Properties

Copper pyrophosphate exhibits weak alkaline behavior in aqueous solutions and has a unique crystal structure that enhances its reactivity and stability during electroplating processes .

Applications

Copper pyrophosphate is widely utilized across various scientific and industrial domains:

  • Electroplating Industry: It serves as a key component in plating solutions for depositing copper onto plastics, aluminum, and zinc substrates.
  • Battery Technology: It has been explored as part of electrolytes for nickel-tin nanowires used in lithium-ion batteries due to its high purity and unique properties .
  • Fertilizers: Research indicates potential applications in fertilizers due to its nutrient content when combined with potassium sources .

Properties

CAS Number

16570-28-8

Product Name

Copper Pyrophosphate

IUPAC Name

dicopper;phosphonato phosphate;hydrate

Molecular Formula

Cu2P2O7

InChI

InChI=1S/2Cu.H4O7P2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);1H2/q2*+2;;/p-4

SMILES

O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2]

Synonyms

Diphosphoric acid copper(2+) salt hydrate

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